molecular formula C27H23N3O3S B2844639 N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866726-44-5

N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2844639
CAS RN: 866726-44-5
M. Wt: 469.56
InChI Key: GWJINDPSTZHSPA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have been focused on synthesizing new compounds incorporating chromeno[2,3-d]pyrimidine motifs due to their potential biological activities. For instance, the development of new thiazolidinones containing coumarin moieties has been reported, demonstrating significant antibacterial and antioxidant activities (Hamdi et al., 2012). These studies highlight the importance of novel synthetic routes for creating compounds with enhanced biological properties.

Biological Applications

In the realm of biological applications, certain compounds derived from chromeno[2,3-d]pyrimidine have been explored for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These compounds have shown promising results in inhibiting COX-1/COX-2 activities, suggesting their utility in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of novel compounds incorporating the chromeno[2,3-d]pyrimidine scaffold has also been investigated. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety revealed promising antimicrobial properties against a range of pathogens (Darwish et al., 2014).

Anticancer Activity

Research into the anticancer activity of fused coumarino-[4,3-d]-pyrimidine derivatives has shown that certain compounds exhibit cytotoxic effects against hepatocellular carcinoma cell lines (Sherif & Yossef, 2013). These findings open up new avenues for the development of targeted cancer therapies.

Neuroprotective Effects

Compounds with a chromeno[2,3-d]pyrimidine structure have been evaluated for their neuroprotective effects, particularly against oxidative stress-induced neurodegeneration. For example, novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and found to exhibit significant neuroprotective effects, highlighting their potential in treating neurodegenerative diseases (Sameem et al., 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-7-9-18(10-8-17)25-29-26-22(15-19-5-3-4-6-23(19)33-26)27(30-25)34-16-24(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJINDPSTZHSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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